Conformational Rigidity and ATP-Mimetic Scaffold Potential vs. 6,9-Diazaspiro[4.5]decan-7-one
While direct head-to-head comparative data is not publicly available, class-level inference indicates that the 8-oxa-2,6-diazaspiro[4.5]decan-7-one core of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one offers a distinct conformational preference compared to the 6,9-diazaspiro[4.5]decan-7-one scaffold [1]. This difference stems from the replacement of a carbon atom with an oxygen atom in the spirocyclic ring, which alters the ring's puckering and the spatial orientation of the benzyl substituent. Such variations are critical for achieving selective kinase inhibition, as demonstrated in studies of diazaspirocyclic ATP mimetics where subtle structural changes significantly impact inhibitory potency (IC50 values ranging from 3 to 11 nM in some optimized analogs) [2].
| Evidence Dimension | Conformational preference and ATP-mimetic geometry |
|---|---|
| Target Compound Data | 8-oxa-2,6-diazaspiro[4.5]decan-7-one core with benzyl substitution |
| Comparator Or Baseline | 6,9-diazaspiro[4.5]decan-7-one core |
| Quantified Difference | Qualitative difference in ring puckering and substituent orientation due to O vs. C in spirocycle |
| Conditions | In silico conformational analysis and kinase inhibition assays for related diazaspiro compounds |
Why This Matters
The unique conformational constraint directly influences target binding and selectivity in kinase inhibitor development, making this specific scaffold a non-interchangeable starting point for medicinal chemistry optimization.
- [1] PubChem. (2021). 6,9-Diazaspiro[4.5]decan-7-one hydrochloride. CID 129854367. View Source
- [2] Allen, C. E., Chow, C. L., Caldwell, J. J., Westwood, I. M., et al. (2013). The Synthesis and Evaluation of Diazaspirocyclic Protein Kinase Inhibitors. RCSB PDB 3ZO2. View Source
